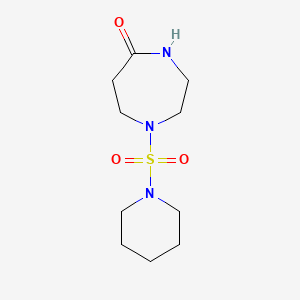![molecular formula C17H21N3O B7537210 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone, also known as QD-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. QD-1 belongs to the family of diazepanes and has a unique chemical structure that makes it a promising candidate for further research.
作用機序
The mechanism of action of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone is not fully understood, but it is believed to act as a positive allosteric modulator of GABAA receptors. This means that 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone enhances the activity of GABAA receptors, which are responsible for inhibitory neurotransmission in the brain. By modulating GABAA receptor activity, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has the potential to treat various neurological disorders.
Biochemical and Physiological Effects:
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has been shown to have several biochemical and physiological effects. It has been demonstrated to enhance the binding of GABA to GABAA receptors, which leads to increased inhibitory neurotransmission. 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has also been shown to have anxiolytic and sedative effects, which are consistent with its ability to modulate GABAA receptor activity.
実験室実験の利点と制限
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has several advantages for lab experiments, including its high purity and stability, which make it a reliable compound for research purposes. However, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone also has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone. One potential area of study is the development of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone and its potential applications in treating neurological disorders and cancer. Finally, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone could also be studied for its potential use in drug discovery, as it has shown promising results as a modulator of GABAA receptor activity.
合成法
The synthesis of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone is a complex process that involves multiple steps. The initial step involves the reaction of 8-chloroquinoline with sodium azide to form 8-azidoquinoline. This compound is then reacted with 1,4-diazepane to form the desired product, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone. The synthesis method of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has been optimized to improve yield and purity, making it a viable compound for research purposes.
科学的研究の応用
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has shown promising results in various scientific research applications. It has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has also been investigated for its ability to modulate the activity of GABAA receptors, which are important targets for drug discovery. Additionally, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has been studied for its potential use in cancer therapy due to its ability to inhibit tumor cell growth.
特性
IUPAC Name |
1-[4-(quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-14(21)20-10-4-9-19(11-12-20)13-16-6-2-5-15-7-3-8-18-17(15)16/h2-3,5-8H,4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYLQBYRKYCGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
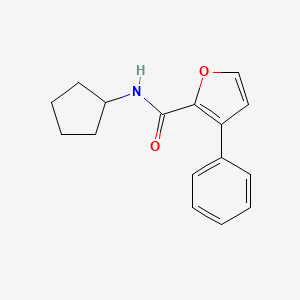
![4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)
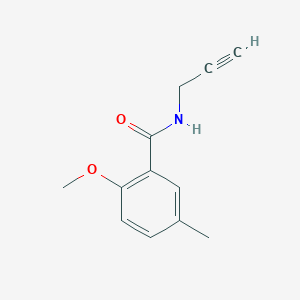

![N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7537180.png)
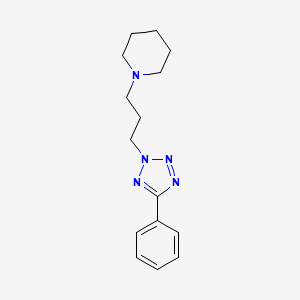
![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)
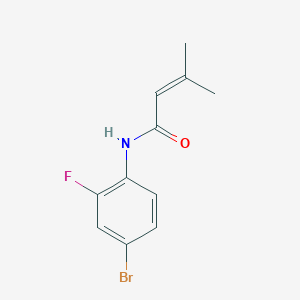
![N-[2-chloro-5-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B7537218.png)

![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)
